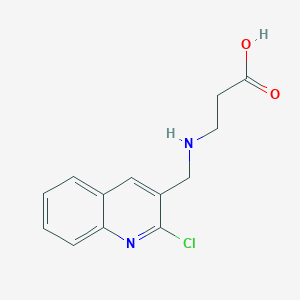
1-Propyl-3-isobutyl-8-methylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-3-isobutyl-8-methylxanthine is a synthetic compound belonging to the methylxanthine class. Methylxanthines are derived from the purine base xanthine and are known for their stimulating effects on the central nervous system. This compound is structurally related to other well-known methylxanthines such as caffeine, theophylline, and theobromine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-3-isobutyl-8-methylxanthine can be synthesized through various organic synthesis methods. One common approach involves the alkylation of xanthine derivatives. The reaction typically requires a base such as sodium hydride or potassium carbonate and an alkyl halide as the alkylating agent. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-3-isobutyl-8-methylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the xanthine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced xanthine derivatives.
Substitution: Formation of various alkylated xanthine derivatives.
Scientific Research Applications
1-Propyl-3-isobutyl-8-methylxanthine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition, particularly phosphodiesterases.
Medicine: Investigated for its potential therapeutic effects in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
Industry: Utilized in the development of pharmaceuticals and as a component in certain industrial processes
Mechanism of Action
1-Propyl-3-isobutyl-8-methylxanthine exerts its effects primarily through the inhibition of phosphodiesterases, leading to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) levels. This results in the activation of protein kinase A (PKA) and subsequent modulation of various cellular processes. Additionally, it acts as an antagonist of adenosine receptors, contributing to its stimulating effects on the central nervous system .
Comparison with Similar Compounds
- Caffeine (1,3,7-trimethylxanthine)
- Theophylline (1,3-dimethylxanthine)
- Theobromine (3,7-dimethylxanthine)
- Paraxanthine (1,7-dimethylxanthine)
Uniqueness: 1-Propyl-3-isobutyl-8-methylxanthine is unique due to its specific alkyl substitutions, which confer distinct pharmacological properties. Unlike caffeine, which is widely consumed for its stimulating effects, this compound is primarily used in research settings for its potent phosphodiesterase inhibition and adenosine receptor antagonism .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and mechanism of action make it a valuable compound for research and potential therapeutic use.
Properties
CAS No. |
81250-25-1 |
|---|---|
Molecular Formula |
C13H20N4O2 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
8-methyl-3-(2-methylpropyl)-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O2/c1-5-6-16-12(18)10-11(15-9(4)14-10)17(13(16)19)7-8(2)3/h8H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
MXCWVLPCPQZMFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2)C)N(C1=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11853990.png)
![N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B11853996.png)







![9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11854052.png)
![6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11854055.png)

![4-Methyl-1-phenyl-1h-pyrido[2,3-b]indole](/img/structure/B11854075.png)
